2,4-dichloro-N-cyclopropyl-5-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
CAS No.: 1234816-34-2
Cat. No.: VC11807857
Molecular Formula: C15H15Cl2NO2S2
Molecular Weight: 376.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234816-34-2 |
|---|---|
| Molecular Formula | C15H15Cl2NO2S2 |
| Molecular Weight | 376.3 g/mol |
| IUPAC Name | 2,4-dichloro-N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C15H15Cl2NO2S2/c1-10-6-15(14(17)7-13(10)16)22(19,20)18(12-2-3-12)8-11-4-5-21-9-11/h4-7,9,12H,2-3,8H2,1H3 |
| Standard InChI Key | KHUHOKKJUSHFFA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(CC2=CSC=C2)C3CC3 |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(CC2=CSC=C2)C3CC3 |
Introduction
Molecular Formula
The molecular formula is C15H15Cl2NO2S2.
Key Functional Groups
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Sulfonamide (-SO2NH-): Known for its role in biological activity.
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Thiophene ring: Commonly associated with pharmacological properties.
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Cyclopropyl group: Adds rigidity and hydrophobicity to the molecule.
Synthesis Pathway
The synthesis of 2,4-dichloro-N-cyclopropyl-5-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide likely involves:
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Preparation of the sulfonamide core:
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A reaction between 2,4-dichloro-5-methylbenzenesulfonyl chloride and an amine derivative (e.g., cyclopropylamine).
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Functionalization of the sulfonamide nitrogen:
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Alkylation with a thiophen-3-ylmethyl halide (e.g., bromide or chloride) under basic conditions.
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This multi-step process would require careful control of reaction conditions to ensure selective substitution and high yield.
Analytical Characterization
To confirm the structure and purity of the compound, standard analytical techniques would be employed:
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NMR Spectroscopy (1H and 13C): Provides detailed information about the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Confirms molecular weight.
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Infrared Spectroscopy (IR): Identifies functional groups such as sulfonamide (-SO2NH).
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High-performance Liquid Chromatography (HPLC): Ensures purity.
Biological Significance
Sulfonamides like this compound are known for their broad range of biological activities:
Potential Applications
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Antimicrobial Activity:
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Sulfonamides inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
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The presence of chlorine and sulfur groups may enhance lipophilicity and interaction with microbial targets.
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Anticancer Potential:
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Similar compounds have shown activity against tumor cell lines by interfering with cell division or inducing apoptosis.
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Anti-inflammatory Properties:
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Sulfonamides can inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), reducing inflammation.
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Molecular Docking Studies:
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Computational studies could predict binding affinity to biological targets such as enzymes or receptors.
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Comparison with Related Compounds
| Property | This Compound | Related Sulfonamides |
|---|---|---|
| Functional Groups | Benzene-sulfonamide, cyclopropyl, thiophene | Benzene-sulfonamide derivatives with various alkyl/aryl substitutions |
| Biological Activity | Antimicrobial, anticancer, anti-inflammatory potential | Broad-spectrum antimicrobial activity |
| Structural Complexity | Moderately complex due to multiple substituents | Varies from simple to highly complex |
| Synthesis Difficulty | Requires multi-step synthesis with controlled conditions | Similar multi-step processes |
Research Directions
Further research on this compound could focus on:
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In vitro Biological Testing:
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Assessing antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
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Evaluating cytotoxicity against cancer cell lines.
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Structure-Activity Relationship (SAR) Studies:
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Modifying substituents to optimize potency and selectivity.
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Pharmacokinetics and Drug-Likeness:
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Predicting absorption, distribution, metabolism, excretion (ADME) properties using computational tools like SwissADME.
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Docking Simulations:
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Investigating interactions with target proteins such as bacterial enzymes or cancer-related receptors.
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By combining synthetic chemistry with biological evaluation, this compound could serve as a lead structure in drug discovery programs aimed at addressing antibiotic resistance or developing novel anticancer agents.
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